6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyridazine-3-carboxamide
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Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H19N7O2 and its molecular weight is 353.386. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Preliminary Biological Evaluation
Novel derivatives of pyridazin-3(2H)-one, which include the compound of interest, have been synthesized to investigate their biological activities. These compounds, integrating pyrazolyl-pyridazine moiety with various heterocyclic rings like pyrimidine, triazine, and oxadiazole, showed pronounced plant growth stimulant activity upon preliminary screening. Further studies and field trials were suggested for the most active compounds to deepen the understanding of their applications in enhancing plant growth (Yengoyan et al., 2018).
Antioxidant Studies
A study synthesized N-substituted benzyl/phenyl derivatives based on a pyrazolo benzothiazine ring system. These compounds underwent preliminary evaluation for antioxidant activities, demonstrating moderate to significant radical scavenging activity. Such findings hint at the potential of these derivatives, including the core structure of the compound , to serve as templates for designing biologically active compounds with antioxidant properties (Ahmad et al., 2012).
Antimicrobial and Anticancer Activity
Another study highlighted the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives showing significant anticancer activity against human breast adenocarcinoma cell lines. This research indicates the potential therapeutic applications of compounds with similar structural frameworks in cancer treatment (Abdellatif et al., 2014).
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[3-(6-oxopyridazin-1-yl)propyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-12-11-13(2)24(22-12)15-7-6-14(20-21-15)17(26)18-8-4-10-23-16(25)5-3-9-19-23/h3,5-7,9,11H,4,8,10H2,1-2H3,(H,18,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYAPUPOYYDIRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCCCN3C(=O)C=CC=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.